RWJ56110 -

RWJ56110

Catalog Number: EVT-280628
CAS Number:
Molecular Formula: C41H43Cl2F2N7O3
Molecular Weight: 790.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RWJ56110 is a potent and selective antagonist of protease-activated receptor 1 (PAR1). [, ] It is a synthetic peptide mimetic, meaning it mimics the structure and function of naturally occurring peptides but with enhanced properties. [] This compound plays a crucial role in scientific research, particularly in studying the physiological and pathophysiological roles of PAR1 and its potential as a therapeutic target for diseases like thrombosis, restenosis, and inflammation. [, ]

Synthesis Analysis

The synthesis of RWJ56110 is described in detail in the paper "Discovery of potent peptide-mimetic antagonists for the human thrombin receptor, protease-activated receptor-1 (PAR-1)." [] The synthesis involves a multistep process utilizing solid-phase parallel synthesis of chemical libraries, starting with a rigid molecular scaffold. This scaffold is then modified with various functional groups inspired by the spatial relationships within the PAR1 agonist peptide epitope SFLLRN. [] Optimization of the initial prototype RWJ-53052 led to the development of RWJ56110 as a highly potent and selective PAR1 antagonist. [, ]

Molecular Structure Analysis

The molecular structure of RWJ56110 is characterized by a rigid heterocyclic core, mimicking the spatial arrangement of key functional groups present in the natural PAR1 agonist peptide. [] This structure allows for optimal interaction with the PAR1 binding site, leading to competitive inhibition of the receptor. While specific structural data analyses are not available in the provided papers, the structure-activity relationship studies conducted during the development of RWJ56110 highlight the importance of specific functional groups and their spatial orientation for high affinity binding and antagonist activity. [, ]

Mechanism of Action

RWJ56110 acts as a competitive antagonist of PAR1, specifically targeting the tethered ligand binding site. [, ] By binding to this site, it prevents the natural agonist, thrombin, from cleaving and activating the receptor. [] This blockage of PAR1 activation effectively inhibits downstream signaling cascades associated with various cellular responses, including platelet aggregation, cell proliferation, and inflammatory responses. [, , , ] Notably, RWJ56110 does not interfere with the N-terminal cleavage of PAR1 by thrombin, but rather blocks the subsequent activation step. []

Applications
  • Investigating PAR1-mediated signaling pathways: RWJ56110 has been used to dissect the specific signaling pathways downstream of PAR1 activation in various cell types, including platelets, vascular cells, and immune cells. [, , ]
  • Studying PAR1 involvement in thrombosis and restenosis: Research utilizing RWJ56110 has provided valuable insights into the role of PAR1 in platelet activation, thrombus formation, and the development of restenosis after vascular injury. [, ] These studies have highlighted PAR1 as a potential therapeutic target for these conditions.
  • Exploring PAR1 contribution to inflammation: Studies using RWJ56110 have demonstrated the involvement of PAR1 in inflammatory processes such as leukocyte recruitment and cytokine production. [, , ]
  • Investigating PAR1 role in cancer progression: Research utilizing RWJ56110 has implicated PAR1 in promoting tumor cell migration, adhesion, and angiogenesis, suggesting its potential as a target for anti-cancer therapies. [, ]
  • Validating novel therapeutic targets: RWJ56110 serves as a valuable tool for validating the efficacy and specificity of novel PAR1 antagonists being developed as potential therapeutics. [, , , , , ]

SCH79797

Compound Description: SCH79797 (N-3-cyclopropyl-7-{[4-(1-methylethyl)phenyl]-methyl}-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine) is a small molecule antagonist of Protease-Activated Receptor 1 (PAR1). Like RWJ56110, it exhibits anti-angiogenic properties by inhibiting PAR1-mediated signal transduction. SCH79797 has demonstrated efficacy in suppressing both baseline and thrombin-stimulated angiogenesis in the chick chorioallantoic membrane model. Furthermore, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis in these cells when cultured in low serum conditions .

SFLLRN

Compound Description: SFLLRN is a peptide agonist of PAR1, mimicking the tethered ligand generated by thrombin cleavage. It activates PAR1, leading to various cellular responses, including platelet activation, cell proliferation, and angiogenesis . SFLLRN has been used extensively in research to study PAR1 signaling and downstream effects.

Relevance: SFLLRN serves as a valuable tool to understand the pharmacological effects of RWJ56110. By activating PAR1, SFLLRN allows researchers to assess the inhibitory effects of RWJ56110 on PAR1-mediated signaling pathways and cellular responses . The contrasting actions of SFLLRN (agonist) and RWJ56110 (antagonist) on PAR1 emphasize the specificity of RWJ56110 in blocking PAR1 activation.

TFLLRN-NH2

Relevance: TFLLRN-NH2, like SFLLRN, provides a tool for studying the inhibitory activity of RWJ56110 on PAR1 activation . Comparing the effects of different PAR1 agonists, such as SFLLRN and TFLLRN-NH2, in the presence or absence of RWJ56110, can reveal insights into the mechanisms of PAR1 activation and the specific steps targeted by RWJ56110.

TRAP-6 (Thrombin Receptor Activator Peptide 6)

Relevance: TRAP-6 is instrumental in dissecting the involvement of PAR1 in various cellular processes, including angiogenesis. Studies using TRAP-6, in conjunction with RWJ56110, have revealed that blocking PAR1 can effectively inhibit angiogenesis and tumor cell proliferation , .

RWJ-58259

Compound Description: RWJ-58259 is a heterocycle-based peptide-mimetic antagonist of PAR1, similar in structure and activity to RWJ-56110. It demonstrates high potency and selectivity for PAR1, effectively inhibiting PAR1-mediated calcium mobilization and cellular functions such as platelet aggregation and cell proliferation .

Relevance: RWJ-58259's structural similarity to RWJ-56110 suggests that they might share a similar binding mode to PAR1. The successful development of RWJ-58259 with reported antirestenotic activity in a rat model and antithrombotic activity in a monkey model strengthens the therapeutic potential of targeting PAR1 with compounds like RWJ-56110.

Inactive, Reverse Peptide Sequence of TFLLR (RLLFT-amide)

Relevance: The use of RLLFT-amide in conjunction with TFLLR-amide and RWJ-56110 helps confirm that the observed effects are specific to PAR1 activation . RLLFT-amide's inability to elicit a response, unlike TFLLR-amide, strengthens the validity of using TFLLR-amide and RWJ-56110 as pharmacological tools to study PAR1 signaling.

Properties

Product Name

RWJ-56110

IUPAC Name

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide

Molecular Formula

C41H43Cl2F2N7O3

Molecular Weight

790.7 g/mol

InChI

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1

InChI Key

SWPAWRHBFNDXEU-BCRBLDSWSA-N

SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Solubility

Soluble in DMSO

Synonyms

RWJ-56110; RWJ 56110; RWJ56110.

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.